Acotiamide Impurity 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acotiamide Impurity 10 is a chemical compound that is formed as a byproduct during the synthesis of Acotiamide, a drug used to treat functional dyspepsia. Impurities such as this compound can potentially affect the efficacy and safety of the drug, making it crucial to identify and control these impurities through rigorous testing and quality control measures .
準備方法
The preparation of Acotiamide Impurity 10 involves several synthetic routes and reaction conditions. Common synthetic methods use 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine as the main raw materials. The process involves a total of 10 steps of reaction, purification, and salt formation to synthesize the final product. The chromatographic condition for determining the quality of Acotiamide hydrochloride hydrate bulk drug and its preparation involves using an octyl silane group silica gel column and a mixed solution of phosphate buffer and the first organic solvent .
化学反応の分析
Acotiamide Impurity 10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Acotiamide Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies. Additionally, it is useful in the identification of unknown impurities and the assessment of genotoxic potential . Clinical trials have shown that Acotiamide, the parent compound, acts as an acetylcholinesterase inhibitor and is used in the treatment of functional dyspepsia .
作用機序
The mechanism of action of Acotiamide Impurity 10 is closely related to that of Acotiamide. Acotiamide is a novel selective acetylcholinesterase inhibitor that enhances acetylcholine-induced contraction and motility of the gastric antrum and body. By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying, consequently alleviating the symptoms of functional dyspepsia . The molecular targets and pathways involved include the inhibition of acetylcholinesterase and the enhancement of acetylcholine activity .
類似化合物との比較
Acotiamide Impurity 10 can be compared with other similar compounds, such as Acotiamide Impurity 5, Acotiamide Impurity 6 Maleate, and Acotiamide Impurity 9. These compounds share similar chemical structures and are formed as byproducts during the synthesis of Acotiamide. this compound is unique in its specific chemical structure and properties . Compared with other traditional similar drugs, Acotiamide has minimal effect on serotonin 5-HT2, 5-HT3, and 5-HT4 receptors, and its effect on dopamine D2 receptors is much smaller than other prokinetic drugs.
生物活性
Acotiamide Impurity 10 is a byproduct formed during the synthesis of Acotiamide, a drug primarily used for treating functional dyspepsia (FD). Understanding the biological activity of this impurity is crucial for assessing its potential impact on drug quality and efficacy. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Overview of Acotiamide and Its Impurities
Acotiamide is classified as a selective acetylcholinesterase inhibitor, enhancing gastric motility by preventing the breakdown of acetylcholine. This mechanism is vital for alleviating symptoms associated with FD, such as postprandial fullness and bloating. This compound, while structurally similar to Acotiamide, may exhibit different biological properties and effects due to its unique chemical structure.
The primary mechanism through which Acotiamide and its impurities exert their effects involves the inhibition of acetylcholinesterase (AChE) activity. By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing gastric motility. Studies have shown that Acotiamide significantly improves gastric motility in animal models by increasing the motility index and reducing gastric emptying time .
Efficacy in Clinical Trials
Clinical studies have demonstrated that Acotiamide effectively alleviates symptoms of FD. For instance, a placebo-controlled trial indicated that 52.2% of patients receiving Acotiamide reported significant improvement compared to 34.8% in the placebo group (p < 0.001) over four weeks . Moreover, the elimination rate for meal-related symptoms was notably higher in the Acotiamide group (15.3%) compared to placebo (9.0%) (p = 0.004).
Comparative Analysis with Other Compounds
This compound can be compared with other impurities such as Acotiamide Impurity 5 and Impurity 6. While all share similar mechanisms related to acetylcholine modulation, their specific effects on gastric motility may vary based on structural differences .
Table 1: Summary of Clinical Trial Results
Endpoint | Placebo (n=442) | Acotiamide (n=450) | p Value |
---|---|---|---|
Overall Treatment Efficacy | 34.8% | 52.2% | <0.001 |
Elimination Rate for All Symptoms | 9.0% | 15.3% | 0.004 |
Postprandial Fullness | 16.6% | 22.7% | 0.026 |
Upper Abdominal Bloating | 28.5% | 34.5% | 0.084 |
Early Satiation | 25.4% | 37.8% | <0.001 |
Case Studies
A study investigating the effects of Acotiamide on gastric motility dysfunction models in rats revealed that both Acotiamide and its impurities significantly enhanced gastric contractions induced by electrical stimulation . This suggests that impurities like this compound may contribute positively to the overall pharmacological profile.
Safety Profile
The safety profile of Acotiamide has been extensively evaluated in clinical trials, demonstrating a similar incidence of adverse effects between treatment and placebo groups . This indicates that while impurities may affect efficacy, they do not significantly compromise safety.
特性
CAS番号 |
738562-93-1 |
---|---|
分子式 |
C20H28N4O5S. HCl |
分子量 |
436.53 |
外観 |
Solid Powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
ethyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。